7-Methoxymethoxy-3-(4-methoxymethoxyphenyl)chromen-2-one
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Overview
Description
7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxymethoxy groups attached to both the chromen-2-one core and the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 4-(methoxymethoxy)benzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxycoumarin and 4-(methoxymethoxy)benzaldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Methoxymethylation: The resulting intermediate is then subjected to methoxymethylation using methoxymethyl chloride and a base like sodium hydride to introduce the methoxymethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Compounds with various functional groups replacing the methoxymethoxy groups.
Scientific Research Applications
7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can bind to specific receptors on cell surfaces, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxyflavone: A compound with a similar chromen-2-one core but lacking the methoxymethoxy groups.
4-Methoxyamphetamine: A compound with a methoxy group on the phenyl ring but belonging to a different chemical class.
Uniqueness
7-(Methoxymethoxy)-3-(4-(methoxymethoxy)phenyl)-2H-chromen-2-one is unique due to the presence of methoxymethoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
252949-47-6 |
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Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
7-(methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]chromen-2-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-23-15-6-3-13(4-7-15)17-9-14-5-8-16(24-12-22-2)10-18(14)25-19(17)20/h3-10H,11-12H2,1-2H3 |
InChI Key |
WZMFZBXBKBYJSN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCOC)OC2=O |
Origin of Product |
United States |
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